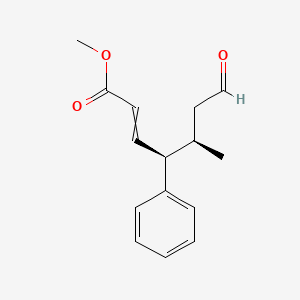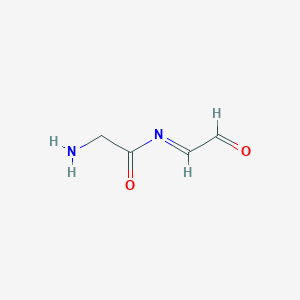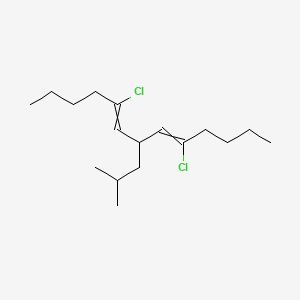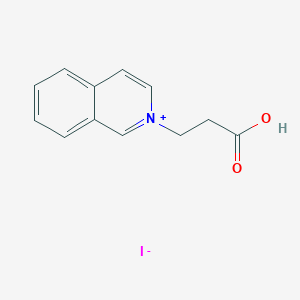![molecular formula C20H22O4 B14218272 Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate CAS No. 721968-50-9](/img/structure/B14218272.png)
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-enoate backbone, which is further substituted with a benzyloxy and a methoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate can be achieved through various synthetic routes. One common method involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction typically employs a palladium catalyst, a base, and a solvent such as ethanol under microwave irradiation to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate catalysts and reagents is crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may act as a substrate that undergoes transformation through the action of a catalyst. The presence of functional groups such as the ester, benzyloxy, and methoxy groups influences its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2E)-3-[4-(benzyloxy)phenyl]acrylate: Similar in structure but lacks the methoxy group on the phenyl ring.
Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Contains a dimethoxybenzoyl group instead of the benzyloxy and methoxy groups.
Uniqueness
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of the benzyloxy and methoxy groups on the phenyl ring, along with the but-2-enoate backbone, makes it a versatile compound in various chemical transformations.
Eigenschaften
CAS-Nummer |
721968-50-9 |
|---|---|
Molekularformel |
C20H22O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
ethyl 3-(3-methoxy-4-phenylmethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C20H22O4/c1-4-23-20(21)12-15(2)17-10-11-18(19(13-17)22-3)24-14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3 |
InChI-Schlüssel |
MAUDEXPZMPKLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)


![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)



![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
